Oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine
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Description
Oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C9H15NO5 and its molecular weight is 217.221. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis
Aminocarbonylation of Aryl Halides
Oxalic acid has been utilized as a CO source for the aminocarbonylation of aryl halides with amines, a process catalyzed by polystyrene-supported palladium nanoparticles. This method aids in the synthesis of amides and isoindolinones, offering an environmentally benign and operationally simple approach (Reddy et al., 2019).
Synthesis of Flavones
Oxalic acid has been employed as a catalyst for converting 2-hydroxychalcones into flavones, demonstrating effectiveness across various substrates ranging from electron-deficient to electron-rich aryl aldehydes (Zambare et al., 2009).
Crystal Chemistry
- Hydrate Forms of Oxalic Acid: Research on oxalic acid's crystal chemistry led to the discovery of two previously unreported sesquihydrates, contributing to the understanding of its crystalline structure (Wenger & Bernstein, 2007).
Organic Chemistry
Synthesis of Chiral Cyclopropane Units
The synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine has been achieved, illustrating the use of cyclopropane rings in biologically active compounds (Kazuta et al., 2002).
Formation of Oxomalondiamides
Derivatives of oxalic acid monoamides have been utilized to form oxomalondiamides, showcasing their potential in creating complex organic molecules (Wasserman et al., 2000).
Friedländer Quinoline Synthesis
Oxalic acid acts as an efficient catalyst in the condensation of 2-aminoaryl ketones with carbonyl compounds for the synthesis of quinolines, highlighting its role in facilitating complex organic reactions (Dabiri et al., 2007).
Environmental Studies
Oxalic Acid in the Atmosphere
Studies have investigated the formation of oxalic acid in the troposphere and its role in atmospheric chemistry, contributing to our understanding of environmental processes (Crahan et al., 2004).
Role in Soil Nutrient Bioavailability
Oxalic acid influences the extraction and release of potassium from soils and minerals, playing a significant role in improving soil nutrient bioavailability (Tu et al., 2007).
Removal of Heavy Metals
Modification of biochar with oxalic acid has shown improvements in the removal of Cr(VI) from the environment, demonstrating its potential in environmental remediation (Min et al., 2022).
Advanced Oxidation Processes
Oxalic acid plays a role in the mineralization of persistent by-products in electrochemical advanced oxidation processes, contributing to the treatment of wastewater (Garcia-Segura & Brillas, 2011).
Properties
IUPAC Name |
oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c8-6-4-5(6)7-2-1-3-9-7;3-1(4)2(5)6/h5-7H,1-4,8H2;(H,3,4)(H,5,6)/t5-,6-,7?;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMJGVYKDQYCFA-DXLXMOALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC2N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)[C@@H]2C[C@H]2N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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